molecular formula C11H11F3O2 B1374612 Methyl 3-[3-(trifluoromethyl)phenyl]propanoate CAS No. 294856-02-3

Methyl 3-[3-(trifluoromethyl)phenyl]propanoate

Cat. No. B1374612
M. Wt: 232.2 g/mol
InChI Key: QOJOGGQDFLABIX-UHFFFAOYSA-N
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Description

“Methyl 3-[3-(trifluoromethyl)phenyl]propanoate” is a chemical compound with the molecular formula C11H11F3O2 . It is related to other compounds such as “Methyl 3-oxo-3-[3-(trifluoromethyl)phenyl]propanoate” and "Methyl 3- [3- (trifluoromethyl)phenyl]propiolate" .


Synthesis Analysis

The synthesis of related compounds has been described in the literature. For example, a crude mixture containing two compounds was treated with sodium bisulfite in ethanol/water, stirred at different temperatures, and then the solid was filtered and washed with methyl tert-butyl ether .


Molecular Structure Analysis

The molecular structure of “Methyl 3-[3-(trifluoromethyl)phenyl]propanoate” can be represented by its InChI code: InChI=1S/C11H11F3O2/c1-16-10(15)6-5-8-3-2-4-9(7-8)11(12,13)14/h2-4,7H,5-6H2,1H3 . This indicates the presence of 11 carbon atoms, 11 hydrogen atoms, 3 fluorine atoms, and 2 oxygen atoms in the molecule.


Physical And Chemical Properties Analysis

“Methyl 3-[3-(trifluoromethyl)phenyl]propanoate” has a molecular weight of 232.20 g/mol . The compound is predicted to have a boiling point of 375.2±42.0 °C and a density of 1.32±0.1 g/cm3 at 20 °C under a pressure of 760 Torr .

Scientific Research Applications

Anti-Inflammatory Activities

Methyl 3-[3-(trifluoromethyl)phenyl]propanoate and related compounds have been studied for their anti-inflammatory properties. In a study by Ren et al. (2021), various phenolic compounds, including methyl 3-(3,4-dihydroxyphenyl)-propanoate, were isolated from Eucommia ulmoides Oliv. These compounds demonstrated modest inhibitory activities on LPS-induced NO production in macrophage cells, suggesting potential anti-inflammatory effects (Ren et al., 2021).

Asymmetric Synthesis

Methyl 3-[3-(trifluoromethyl)phenyl]propanoate has been utilized in asymmetric synthesis processes. Narsaiah and Kumar (2011) described an efficient asymmetric synthesis of (S)-methyl 3-[4-[2-hydroxy-3-(isopropyl amino) propoxy] phenyl] propanoate, highlighting its importance in synthetic chemistry (Narsaiah & Kumar, 2011).

Trifluoromethylating Agent

The compound has been explored as a trifluoromethylating agent in organic synthesis. Chen and Duan (1993) investigated methyl 3-oxo-ω-fluorosulfonylperfluoropentanoate, a convenient trifluoromethylating agent, which reacts with various organic halides to yield trifluoromethyl compounds (Chen & Duan, 1993).

High-Performance Liquid Chromatography (HPLC) Applications

Methyl 3-[3-(trifluoromethyl)phenyl]propanoate and its derivatives have been used in HPLC method development for separating stereo isomers of related compounds. A study by Davadra et al. (2011) demonstrated the effective use of HPLC in separating stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid, indicating its role in analytical chemistry (Davadra et al., 2011).

Formation of Heterocyclic Compounds

Research by Sokolov and Aksinenko (2010) involved reactions of methyl 3,3,3-trifluoro-2-(pyridin-2-ylimino)propanoates with various nucleophiles to form acyclic and trifluoromethyl-containing heterocyclic compounds, indicating its utility in creating diverse molecular structures (Sokolov & Aksinenko, 2010).

Synthesis and Structure-Activity Relationships

Tucker, Crook, and Chesterson (1988) explored the synthesis and structure-activity relationships of 3-substituted derivatives of 2-hydroxypropionanilides, where methyl 3-[3-(trifluoromethyl)phenyl]propanoate played a role in understanding antiandrogen activity (Tucker et al., 1988).

Safety And Hazards

Safety information for “Methyl 3-[3-(trifluoromethyl)phenyl]propanoate” suggests that it should be handled with care. It is recommended to avoid all personal contact, including inhalation, and to use protective clothing when there is a risk of exposure. The compound should be used in a well-ventilated area and contact with moisture should be avoided .

properties

IUPAC Name

methyl 3-[3-(trifluoromethyl)phenyl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3O2/c1-16-10(15)6-5-8-3-2-4-9(7-8)11(12,13)14/h2-4,7H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOJOGGQDFLABIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC1=CC(=CC=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-[3-(trifluoromethyl)phenyl]propanoate

Synthesis routes and methods

Procedure details

A mixture of 2.20 g of 3-(trifluoromethyl) cinnamic acid, 166 mg of palladium/carbon (10%, wet), and 40 ml of ethanol was stirred overnight under a hydrogen atmosphere at 1 atm. Palladium/carbon was separated by filtration, and the filtrate was concentrated under reduced pressure. 20 ml of methanol and 4 drops of concentrated sulfuric acid were added and the mixture was stirred at 60° C. for 2 hours, and then left to cool down. After concentration under reduced pressure, 20 ml of a saturated sodium bicarbonate aqueous solution was added, and the resultant was extracted with 20 ml of dichloromethane. The extract was dried with anhydrous sodium sulfate and then concentrated under reduced pressure to afford 2.40 g of the captioned compound as an oil.
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
166 mg
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
K Geoghegan, K Geoghegan - Selectivity in the Synthesis of Cyclic …, 2014 - Springer
Reactions with anhydrous solvents were carried out under an atmosphere of nitrogen. Glassware was either dried in an oven or by heat-gun before use, assembled hot and cooled to …
Number of citations: 0 link.springer.com
K Geoghegan, S Kelleher, P Evans - The Journal of Organic …, 2011 - ACS Publications
Herein is described an operationally simple process concerning the observation that, following either inter-, or intramolecular Heck olefination, stirring of the so formed substituted …
Number of citations: 54 pubs.acs.org

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